(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(quinoxalin-6-yl)methanone
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Overview
Description
The compound “(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(quinoxalin-6-yl)methanone” is a quinoxaline derivative . Quinoxaline derivatives have been associated with various pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory . They have also been studied for their potential in the treatment of cancers .
Synthesis Analysis
The synthesis of quinoxaline derivatives involves various chemical reactions . For instance, a series of new 2-(6H-Indolo[2,3-b]quinoxalin-6-yl)-1-phenylethanones was synthesized by reacting the corresponding 6H-indolo[2,3-b]quinoxalines with phenacyl bromides in DMSO in the presence of K2CO3 .Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is characterized by the presence of nitrogen atoms in a heterocyclic compound . The presence of substituents at different positions of the quinoxaline ring can significantly affect the properties and biological activities of these compounds .Chemical Reactions Analysis
Quinoxaline derivatives undergo various chemical reactions during their synthesis . For example, the reaction of 6H-indolo[2,3-b]quinoxalines with phenacyl bromides in DMSO in the presence of K2CO3 leads to the formation of new 2-(6H-Indolo[2,3-b]quinoxalin-6-yl)-1-phenylethanones .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives depend on their molecular structure and the presence of various substituents . For instance, the compound “3-(4-bromo-2-fluorophenyl)-1-(quinoxalin-6-yl)thiourea” has a molecular weight of 377.24 .Scientific Research Applications
Cancer Research
- Tubulin Polymerization Inhibitors : Certain quinoxaline derivatives, such as 7f and 7g, show remarkable antiproliferative activity against lung and prostate cancer cell lines, inhibiting tubulin polymerization and inducing apoptosis (Srikanth et al., 2016).
- Anticancer Evaluation : Synthesized thiophene-quinoline derivatives exhibit potent cytotoxic agents against cervical and breast cancer cell lines (Othman et al., 2019).
Antimicrobial Applications
- Antibacterial Activity : Thiazolopyrazine-incorporated quinolone derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (Inoue et al., 1994).
Biochemical Characterization
- Binding Properties : Studies on compounds like SB-674042, a nonpeptide antagonist, help in understanding the binding to human orexin receptors, useful in neurological research (Langmead et al., 2004).
Fluorescence and Labeling Applications
- Fluorescent Labeling : Quinolone derivatives like 6-methoxy-4-quinolone show potential in biomedical analysis due to their strong fluorescence and stability in various pH ranges (Hirano et al., 2004).
Electrophysiology and Pharmacology
- Pharmacology of Antagonists : Research on almorexant, an antagonist with properties affecting orexin receptors, contributes to the understanding of sleep disorders and their pharmacological treatment (Malherbe et al., 2009).
Synthesis and Molecular Characterization
- Synthesis and Reactions : Studies on novel synthesis methods and reactions of quinoxaline derivatives enrich the field of organic chemistry (Boltacheva et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-quinoxalin-6-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c21-16-4-2-1-3-15(16)19-7-10-24(11-12-26-19)20(25)14-5-6-17-18(13-14)23-9-8-22-17/h1-6,8-9,13,19H,7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNHELNXNWSCHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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